molecular formula C18H18N4O B12940433 4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide CAS No. 917763-79-2

4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide

Cat. No.: B12940433
CAS No.: 917763-79-2
M. Wt: 306.4 g/mol
InChI Key: CHAOSFHPUBIOCH-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst or a base, such as palladium on carbon (Pd/C) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzimidazole core, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound useful in the treatment of diseases such as cancer and infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide apart from these similar compounds is its unique structure, which allows it to interact with a different set of molecular targets. This makes it a promising candidate for the development of new therapeutic agents with potentially novel mechanisms of action .

Biological Activity

The compound 4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}

Biological Activity Overview

Benzimidazole derivatives, including the compound in focus, exhibit a range of biological activities due to their ability to interact with various biological targets. The following sections detail specific activities observed in studies.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown:

  • Antibacterial Activity : Studies reported that certain benzimidazole derivatives exhibited minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria. For example, derivatives with structural similarities to our compound showed MIC values ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Compounds were also tested against fungi such as Candida albicans, showing promising antifungal effects with MIC values comparable to standard antifungal agents .
CompoundTarget OrganismMIC (μg/ml)Comparison Standard
4aS. aureus50Ampicillin (100)
4bE. coli62.5Ciprofloxacin (25)
4cC. albicans250Griseofulvin (500)

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Apoptosis Induction : Certain derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have been shown to interfere with the cell cycle, particularly at the G2/M phase, effectively halting the proliferation of cancer cells .

The biological activity of benzimidazole derivatives can be attributed to their ability to interact with multiple molecular targets:

  • Enzyme Inhibition : Many benzimidazole compounds act as inhibitors of key enzymes involved in cellular processes such as DNA replication and repair.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, including those involved in neurotransmission and inflammation .
  • DNA Interaction : The planar structure of benzimidazoles allows them to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Anticancer Effects : A recent clinical trial investigated the effects of a benzimidazole derivative on patients with advanced cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups .
  • Antimicrobial Efficacy Study : In vitro studies demonstrated that a related compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting potential for development as a new antimicrobial agent .

Properties

CAS No.

917763-79-2

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylamino)-N-(cyclopropylmethyl)benzamide

InChI

InChI=1S/C18H18N4O/c23-17(19-11-12-5-6-12)13-7-9-14(10-8-13)20-18-21-15-3-1-2-4-16(15)22-18/h1-4,7-10,12H,5-6,11H2,(H,19,23)(H2,20,21,22)

InChI Key

CHAOSFHPUBIOCH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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